molecular formula C21H20Cl2N2O2S B10939294 1-(2,4-Dichlorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

1-(2,4-Dichlorobenzyl)-4-(naphthalen-2-ylsulfonyl)piperazine

Cat. No.: B10939294
M. Wt: 435.4 g/mol
InChI Key: IKEUNBBTTHLSKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-DICHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives It is characterized by the presence of a 2,4-dichlorobenzyl group and a 2-naphthylsulfonyl group attached to a piperazine ring

Preparation Methods

The synthesis of 1-(2,4-DICHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-dichlorobenzyl chloride and 2-naphthylsulfonyl chloride.

    Nucleophilic Substitution: The 2,4-dichlorobenzyl chloride undergoes nucleophilic substitution with piperazine to form 1-(2,4-dichlorobenzyl)piperazine.

    Sulfonylation: The resulting intermediate is then subjected to sulfonylation with 2-naphthylsulfonyl chloride to yield the final product, 1-(2,4-DICHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE.

The reaction conditions typically involve the use of organic solvents such as dichloromethane or acetonitrile, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

1-(2,4-DICHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atoms in the 2,4-dichlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with specific biological targets. It has been investigated for its potential use in the treatment of diseases such as cancer and neurological disorders.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, including polymers and coatings.

    Biological Research: The compound has been used as a tool in biological research to study the mechanisms of action of various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-(2,4-DICHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(2,4-DICHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE can be compared with other similar compounds, such as:

    1-(2,4-Dichlorobenzyl)-4-(2-naphthyl)piperazine: This compound lacks the sulfonyl group, which may result in different chemical and biological properties.

    1-(2,4-Dichlorobenzyl)-4-(2-naphthylsulfonyl)piperidine: This compound has a piperidine ring instead of a piperazine ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of 1-(2,4-DICHLOROBENZYL)-4-(2-NAPHTHYLSULFONYL)PIPERAZINE lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20Cl2N2O2S

Molecular Weight

435.4 g/mol

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-naphthalen-2-ylsulfonylpiperazine

InChI

InChI=1S/C21H20Cl2N2O2S/c22-19-7-5-18(21(23)14-19)15-24-9-11-25(12-10-24)28(26,27)20-8-6-16-3-1-2-4-17(16)13-20/h1-8,13-14H,9-12,15H2

InChI Key

IKEUNBBTTHLSKL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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